N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide
CAS No.: 1020056-27-2
Cat. No.: VC2618203
Molecular Formula: C20H26N2O2
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020056-27-2 |
|---|---|
| Molecular Formula | C20H26N2O2 |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | N-(3-amino-2-methylphenyl)-4-hexoxybenzamide |
| Standard InChI | InChI=1S/C20H26N2O2/c1-3-4-5-6-14-24-17-12-10-16(11-13-17)20(23)22-19-9-7-8-18(21)15(19)2/h7-13H,3-6,14,21H2,1-2H3,(H,22,23) |
| Standard InChI Key | WJMSDBMULTUBMS-UHFFFAOYSA-N |
| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |
| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N |
Introduction
N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a synthetic organic compound with a molecular formula of C20H26N2O2 and a molecular weight of 326.4 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound's structure includes an amino group and a hexyloxy chain, which contribute to its potential biological activities.
Synthesis
The synthesis of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 4-(hexyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Potential Applications
While specific applications of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide are not widely documented, compounds with similar structures are often explored for their biological activities, including anticancer and anti-inflammatory properties. The presence of the amino group and the hexyloxy chain could potentially enhance interactions with biological targets, similar to other benzamide derivatives.
Future Directions
Future research should focus on the synthesis optimization, biological evaluation, and potential therapeutic applications of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume